molecular formula C13H15N5O3S B7534602 (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone

(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone

Cat. No. B7534602
M. Wt: 321.36 g/mol
InChI Key: SGHIYERJTRTTNZ-UHFFFAOYSA-N
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Description

(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone, also known as NTDM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NTDM is a small molecule that belongs to the class of pyrrole-based compounds, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone involves the modulation of several signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been shown to inhibit the activity of these pathways, leading to the suppression of cell proliferation and inflammation.
Biochemical and Physiological Effects
(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been shown to exhibit a wide range of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. In addition, (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been shown to enhance the activity of the immune system by stimulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone in lab experiments is its high potency and selectivity towards its molecular targets. Furthermore, (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone in lab experiments is its potential toxicity, which requires careful evaluation and monitoring.

Future Directions

There are several future directions for the research on (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone. Firstly, the development of more potent and selective analogs of (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone could lead to the discovery of novel therapeutic agents. Secondly, the investigation of the pharmacokinetics and pharmacodynamics of (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone could provide insights into its efficacy and safety in humans. Finally, the exploration of the molecular mechanisms underlying the neuroprotective effects of (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone could lead to the development of new treatments for neurological disorders.
In conclusion, (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-proliferative, anti-inflammatory, and neuroprotective effects make it a promising candidate for the development of novel therapeutic agents. However, further research is needed to fully understand its mechanism of action and to evaluate its efficacy and safety in humans.

Synthesis Methods

The synthesis of (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone involves the condensation of 4-nitro-2-pyrrolidinone and 4-(1,3-thiazol-2-yl)-1,4-diazepan-1-ylmethanamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone.

Scientific Research Applications

(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, (4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c19-12(11-8-10(9-15-11)18(20)21)16-3-1-4-17(6-5-16)13-14-2-7-22-13/h2,7-9,15H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHIYERJTRTTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=CN2)[N+](=O)[O-])C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone

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